molecular formula C11H16N2O2 B049106 4-(Boc-aminomethyl)pyridine CAS No. 111080-65-0

4-(Boc-aminomethyl)pyridine

Cat. No.: B049106
CAS No.: 111080-65-0
M. Wt: 208.26 g/mol
InChI Key: KXCFJDZVQLRYSI-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)pyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of 4-(aminomethyl)pyridine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in organic synthesis to prevent unwanted reactions at the amino site. The compound appears as a white to light yellow solid and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

4-(Boc-aminomethyl)pyridine is used in various scientific research applications:

Mechanism of Action

Target of Action

4-(Boc-aminomethyl)pyridine, also known as N-Boc-4-aminomethylpyridine, is an intermediate in the synthesis of various compounds . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a variety of organic compounds, contributing to the development of various pharmaceuticals and other chemical products .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

4-(N-Boc-amino)piperidine may be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-aminomethyl)pyridine typically involves the reaction of 4-pyridinemethanamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine. The general procedure includes dissolving di-tert-butyl dicarbonate and diphenylglycouril in ethanol, followed by the addition of 4-pyridinemethanamine. The mixture is stirred at room temperature for about 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-aminomethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 4-(aminomethyl)pyridine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products Formed:

Comparison with Similar Compounds

  • 4-(aminomethyl)pyridine
  • 4-(Boc-aminomethyl)pyridine-2-carboxylic acid
  • 4-(tert-butoxycarbonylaminomethyl)-nicotinic acid

Comparison: this compound is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection is not present in 4-(aminomethyl)pyridine, making the latter more reactive and less selective .

Properties

IUPAC Name

tert-butyl N-(pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCFJDZVQLRYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363708
Record name tert-Butyl [(pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111080-65-0
Record name 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111080-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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